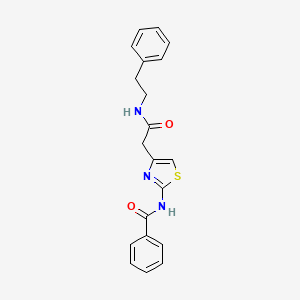

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c24-18(21-12-11-15-7-3-1-4-8-15)13-17-14-26-20(22-17)23-19(25)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONJSIJNOSSKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzamide group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The thiazole ring plays a crucial role in its biological activity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Phenethylamino vs. Aromatic/Aliphatic Amino Groups

- N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide (CAS 946304-59-2): Replaces phenethylamino with p-tolylamino (methyl-substituted phenyl), reducing steric bulk. Molecular weight: 351.4 g/mol (vs. ~407 g/mol for the target compound, estimated based on formula C₁₉H₁₇N₃O₂S) . Impact: Smaller substituents may enhance solubility but reduce receptor binding affinity due to decreased hydrophobic interactions.

- 3,5-Dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide (CAS 941898-89-1): Incorporates a pyridinylmethylamino group and dimethoxybenzamide. Molecular weight: 412.5 g/mol .

Sulfonamide and Sulfamoyl Additions

- N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide (Compound 6): Features a sulfamoyl bridge between the thiazole and benzamide groups. Synthesis: Prepared via DMAP-catalyzed alkylation under ultrasonication . Impact: Sulfonamide groups often improve metabolic stability and solubility but may introduce steric hindrance.

Benzamide Modifications

Halogenation and Methoxy Substitutions

- 4-Chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 921584-20-5): Substitutes benzamide with a 4-chloro group and methoxyphenethylamino. Molecular weight: 429.9 g/mol .

- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4d): Contains dichlorobenzamide and morpholinomethyl groups. Physical properties: White/yellow solid with confirmed ¹H/¹³C NMR and HRMS data . Impact: Morpholine improves aqueous solubility, while chlorine atoms may boost antibacterial activity.

Triazole and Benzo[d]thiazole Hybrids

- N-(Benzo[d]thiazol-2-yl)-4-((4-((4-(2-oxo-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide (Compound 28): Combines benzo[d]thiazole and triazole moieties. Synthesis: Click chemistry yields 97% with a melting point of 210–212°C .

Physicochemical and Spectral Data Comparison

Table 1. Key Properties of Selected Analogs

Biological Activity

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a thiazole ring and an oxoethyl side chain. The structural formula can be represented as follows:

This structure contributes to its unique pharmacological properties, making it a candidate for targeting specific biological pathways.

Research indicates that N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide exhibits notable biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer.

- Receptor Modulation : Molecular docking studies suggest that it can effectively bind to protein receptors, influencing their activity and potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

- Cytotoxicity : Preliminary studies have indicated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Efficacy in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioblastoma Multiforme | 0.5 | Cytotoxicity via apoptosis |

| Breast Adenocarcinoma | 0.3 | Enzyme inhibition |

| Pancreatic β-cells | 0.1 | Protection against ER stress |

The data above illustrate the compound's potency in inhibiting cell proliferation and inducing apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent.

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide on glioblastoma multiforme cells. The results demonstrated significant morphological changes characteristic of apoptosis at low concentrations (IC50 = 0.5 µM). These findings suggest that the compound may serve as a promising candidate for glioblastoma treatment.

Study 2: β-cell Protective Effects

Another investigation focused on the compound's effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. Results indicated that N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide significantly protected these cells from apoptosis, with an EC50 value of 0.1 µM, making it a potential lead in diabetes therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.